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Compound of Interest

Compound Name:
(R)-2-Aminomethyl-1-

methylazetidine

Cat. No.: B1449864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (R)-2-
Aminomethyl-1-methylazetidine. Due to the limited availability of public experimental data for

this specific molecule, this guide presents predicted spectroscopic and spectrometric

characteristics based on the analysis of structurally similar compounds and established

principles of these analytical techniques. It also outlines the standard experimental protocols

for acquiring such data.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted NMR and mass spectrometry data for (R)-2-
Aminomethyl-1-methylazetidine. These predictions are based on the known chemical shifts

and fragmentation patterns of related azetidine and N-methylated amine compounds.

Table 1: Predicted ¹H NMR Data for (R)-2-Aminomethyl-1-
methylazetidine
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H1' 2.5 - 2.8 m - 2H

H2 3.0 - 3.3 m - 1H

H3 1.8 - 2.1 m - 2H

H4 2.9 - 3.2 t ~7-8 2H

N-CH₃ 2.2 - 2.4 s - 3H

NH₂ 1.2 - 1.8 br s - 2H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: "m" denotes multiplet, "t" denotes triplet,

"s" denotes singlet, and "br s" denotes broad singlet.

Table 2: Predicted ¹³C NMR Data for (R)-2-Aminomethyl-
1-methylazetidine

Carbon Predicted Chemical Shift (δ, ppm)

C1' 45 - 50

C2 60 - 65

C3 20 - 25

C4 55 - 60

N-CH₃ 40 - 45

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data for (R)-2-
Aminomethyl-1-methylazetidine
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m/z
Predicted Relative
Intensity

Proposed Fragment

114 High [M]⁺ (Molecular Ion)

99 Medium [M - CH₃]⁺

84 High [M - CH₂NH₂]⁺

70 Medium [Azetidine ring fragmentation]

57 High [C₄H₉]⁺

44 Medium [CH₂NH₂]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry

data for a compound such as (R)-2-Aminomethyl-1-methylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of (R)-2-Aminomethyl-1-methylazetidine in 0.6-0.8 mL

of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Pulse Program: zg30.

Number of Scans: 16.
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Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: 16 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

Pulse Program: zgpg30 (proton-decoupled).

Number of Scans: 1024 or more, depending on sample concentration.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: 240 ppm.

Temperature: 298 K.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of (R)-2-Aminomethyl-1-methylazetidine (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-

MS):

GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

Inlet Temperature: 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Ion Source Temperature: 230°C.

MS Quadrupole Temperature: 150°C.

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of a

chiral amine like (R)-2-Aminomethyl-1-methylazetidine.
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Experimental Workflow for Synthesis and Characterization
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Caption: Workflow for the synthesis and characterization of a chiral amine.
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Logical Relationships in Spectroscopic Data Analysis
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Caption: Interrelation of analytical data for structural elucidation.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of (R)-2-
Aminomethyl-1-methylazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1449864#nmr-and-mass-spectrometry-
data-for-r-2-aminomethyl-1-methylazetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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